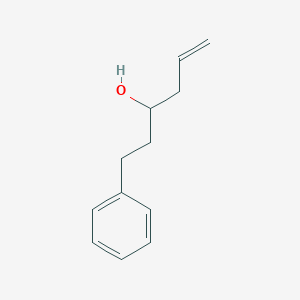

1-Phenylhex-5-en-3-ol

Description

Contextualizing Homoallylic Alcohols within Modern Synthetic Strategies

Homoallylic alcohols are a significant class of compounds in organic synthesis, prized as key building blocks for the construction of a wide array of biologically active molecules, including natural products like macrolides and polyether antibiotics. iupac.orgresearchgate.net Their importance lies in the versatile reactivity of their constituent functional groups—a hydroxyl group and a carbon-carbon double bond separated by a methylene (B1212753) group. This arrangement allows for a variety of subsequent chemical transformations. The alkene functionality can be readily converted into other functional groups such as aldehydes through ozonolysis, epoxides, or can participate in cross-olefin metathesis reactions. iupac.orgscispace.com

The synthesis of homoallylic alcohols is a well-explored area of research, with numerous methods developed to control both the relative and absolute stereochemistry of the resulting molecule. researchgate.net Catalytic allylation reactions are among the most common and efficient methods for their preparation. frontiersin.orgnih.gov These reactions, which involve the addition of an allyl nucleophile to a carbonyl compound, can be promoted by various metals and Lewis acids, with some methods being compatible with aqueous media. iupac.orgcdnsciencepub.com Notable examples include the Barbier reaction, which offers a versatile method for carbon-carbon bond formation under conditions that tolerate various functional groups, and the Hosomi-Sakurai allylation, which is widely used in the total synthesis of complex, biologically active natural products. researchgate.netfrontiersin.orgnih.gov The development of asymmetric versions of these reactions has been a major focus, enabling the synthesis of chiral homoallylic alcohols with high enantiomeric purity, which are crucial for the synthesis of enantiomerically pure target molecules. frontiersin.orgnih.govnih.gov

Overview of Research Trajectories for 1-Phenylhex-5-en-3-ol

Research concerning this compound has largely focused on its synthesis, including the development of stereoselective methods, and its application as a key intermediate in the synthesis of more complex molecules. Several synthetic routes to this compound have been reported, each with its own advantages and limitations.

One of the most direct methods for the synthesis of this compound is the Grignard reaction , involving the addition of an allyl Grignard reagent to 3-phenylpropanal (B7769412). owu.edu This method is straightforward and generally provides good yields. Another common approach is the catalytic hydrogenation of the corresponding ketone, 1-phenylhex-5-en-3-one, using catalysts such as palladium on carbon (Pd/C). This method is scalable and can produce high-purity alcohol, although care must be taken to avoid the reduction of the alkene.

Significant research has been directed towards the asymmetric synthesis of this compound to obtain enantiomerically enriched forms, which are valuable chiral building blocks. Several catalytic asymmetric allylation methods have been successfully employed:

Keck's asymmetric allylation , using a catalyst generated from (S)-BINOL and titanium tetraisopropoxide, has been used to synthesize (R)-1-phenylhex-5-en-3-ol with high enantiomeric excess (ee). thieme-connect.com

An acid-catalyzed asymmetric allylation of 3-phenylpropanal using a chiral allyl donor has been shown to produce (R)-1-phenylhex-5-en-3-ol, although the enantiomeric excess was observed to decrease with longer reaction times due to a competing racemization reaction. thieme-connect.com

A Brønsted acid-catalyzed allylboration has also been developed for the synthesis of (S)-1-phenylhex-5-en-3-ol. ualberta.ca

The utility of this compound as a synthetic intermediate has been demonstrated in the total synthesis of natural products. For instance, it has been used as a precursor in a synthetic approach towards cryptocaryol A , a natural product with potential anticancer properties. owu.edu In this synthesis, the alcohol was first prepared via a Grignard reaction and then subjected to further transformations, including esterification and ring-closing metathesis. owu.edu Additionally, the lipase-catalyzed resolution of a related compound, 1-[4-(benzyloxy)phenyl]hex-5-en-3-ol, has been a key step in the synthesis of (-)-centrolobine . uzh.ch

Table 1: Selected Asymmetric Syntheses of this compound

| Method/Catalyst | Aldehyde/Precursor | Product Enantiomer | Yield | Enantiomeric Excess (ee) | Reference |

| (S)-BINOL/Ti(i-PrO)₄ (Keck's Asymmetric Allylation) | 3-Phenylpropanal | (R) | 95% | 97.8% | thieme-connect.com |

| Acid-catalyzed (chiral allyl donor) | 3-Phenylpropanal | (R) | 37% | 83% | thieme-connect.com |

| R,R-Vivol•SnCl₄ (Brønsted acid-catalyzed allylboration) | 3-Phenylpropanal | (S) | N/A | N/A | ualberta.ca |

N/A: Data not available in the cited source.

Foundational Structural Elements and Their Implications for Synthetic Transformations of this compound

The synthetic versatility of this compound is a direct consequence of its three key structural elements: the hydroxyl group, the terminal alkene, and the phenyl group. Each of these functional groups offers a handle for a variety of chemical transformations, allowing for the selective construction of more complex molecular frameworks.

The hydroxyl group is a versatile functional group that can undergo a range of reactions. It can be oxidized to the corresponding ketone, 1-phenylhex-5-en-3-one, using standard oxidizing agents. This transformation is often a key step in synthetic sequences. The hydroxyl group can also be converted into a better leaving group, for example by tosylation , to facilitate nucleophilic substitution reactions. Furthermore, it can undergo esterification or etherification to introduce protecting groups or to build more complex structures. For instance, the esterification of this compound to its acrylate (B77674) derivative has been used as a prelude to ring-closing metathesis. owu.edu

The terminal alkene provides another site for synthetic manipulation. It can undergo ozonolysis to cleave the double bond and generate an aldehyde, a transformation that has been applied in the synthesis of precursors for cryptocaryol A. owu.edu The alkene can also be subjected to epoxidation to form an epoxide, a versatile intermediate that can be opened by various nucleophiles. researchgate.net Additionally, the terminal alkene is a suitable substrate for ring-closing metathesis (RCM) when a second alkene is present in the molecule, as demonstrated in the synthesis of a dihydropyranone from the acrylate ester of this compound. owu.edu

The phenyl group , while generally more stable than the other functional groups, can also be modified. It can participate in electrophilic aromatic substitution reactions, allowing for the introduction of substituents onto the aromatic ring. The phenyl group also influences the reactivity of the rest of the molecule through electronic and steric effects. For example, it can participate in π-π stacking interactions, which can influence the conformation of the molecule and its interaction with other molecules or catalysts.

Table 2: Potential Synthetic Transformations of this compound

| Functional Group | Reaction Type | Potential Product(s) |

| Hydroxyl | Oxidation | 1-Phenylhex-5-en-3-one |

| Hydroxyl | Esterification | 1-Phenylhex-5-en-3-yl esters (e.g., acrylate) |

| Hydroxyl | Etherification | 3-Alkoxy-1-phenylhex-5-ene |

| Alkene | Ozonolysis | Aldehyde (from cleavage of the double bond) |

| Alkene | Epoxidation | 1-Phenyl-3-(oxiran-2-yl)propan-1-ol |

| Alkene | Ring-Closing Metathesis (RCM) | Dihydropyranones (from ester derivatives) |

| Phenyl | Electrophilic Substitution | Substituted phenyl derivatives (e.g., nitrated, halogenated) |

Structure

3D Structure

Properties

IUPAC Name |

1-phenylhex-5-en-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c1-2-6-12(13)10-9-11-7-4-3-5-8-11/h2-5,7-8,12-13H,1,6,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYQFIGASVMPYQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(CCC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60435596 | |

| Record name | 1-PHENYL-HEX-5-EN-3-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60435596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60340-28-5 | |

| Record name | 1-PHENYL-HEX-5-EN-3-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60435596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenylhex-5-en-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Phenylhex 5 En 3 Ol

Established and Emerging Approaches to the Construction of 1-Phenylhex-5-en-3-ol

The synthesis of this compound, a secondary homoallylic alcohol, can be achieved through several strategic carbon-carbon bond-forming reactions. These methods primarily involve the nucleophilic addition of an allyl group to the electrophilic carbonyl carbon of benzaldehyde (B42025).

Grignard Reagent Mediated Synthesis of this compound

The Grignard reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds. In the context of this compound synthesis, this involves the reaction of benzaldehyde with an allylmagnesium halide, typically allylmagnesium bromide. The allyl Grignard reagent, prepared by reacting allyl bromide with magnesium metal in an anhydrous ether solvent, acts as a potent nucleophile. rsc.org It attacks the carbonyl carbon of benzaldehyde, and subsequent acidic workup yields the desired this compound. While yields can be influenced by reaction conditions, particularly the exclusion of moisture, this method is known to be effective, with similar reactions carried out in academic settings reporting yields around 85%. rsc.org

Table 1: Grignard Reagent Mediated Synthesis of this compound

| Reactants | Reagents | Solvent | Reported Yield |

|---|

Electrochemical Allylation for the Formation of this compound

Electrochemical methods offer a greener alternative to traditional organometallic synthesis by minimizing the use of stoichiometric metallic reductants. The electrochemical allylation of benzaldehyde to form this compound involves the reduction of an allyl halide, such as allyl bromide, at the cathode in the presence of benzaldehyde. This in-situ generation of a nucleophilic allyl species is often mediated by a sacrificial metal anode (like zinc or tin) or a catalyst. A notable example is the use of a single-atomic zinc on nitrogen-doped carbon catalyst, which has been shown to be highly efficient for the electrochemical allylation of benzaldehyde with allyl bromide, achieving a high yield.

Table 2: Electrochemical Allylation for the Formation of this compound

| Aldehyde | Allyl Source | Catalyst/Mediator | Solvent System | Yield |

|---|

Zinc-Mediated Allylation Procedures

Zinc-mediated allylation, often referred to as the Barbier reaction, is a one-pot procedure that is similar to the Grignard reaction but generates the organometallic species in situ. wikipedia.orgnrochemistry.com This method is particularly advantageous due to its tolerance of a wider range of functional groups and its ability to be conducted in aqueous media, aligning with the principles of green chemistry. nih.gov In this procedure, benzaldehyde, an allyl halide (commonly allyl bromide), and zinc metal are mixed together. The zinc reacts with the allyl halide to form an organozinc intermediate, which then adds to the carbonyl group of benzaldehyde. These reactions typically provide good to high yields for aromatic aldehydes. nih.gov A mechanochemical approach using ball-milling has also been developed, which can offer high efficiency and minimal solvent use. organic-chemistry.orgucl.ac.uk

Table 3: Zinc-Mediated Allylation of Aromatic Aldehydes

| Reaction Type | Aldehyde | Allyl Source | Metal | Solvent | Yield |

|---|---|---|---|---|---|

| Aqueous Barbier Reaction | Aromatic Aldehydes | Cyclic Allylic Bromides | Zinc | THF/H₂O | 66-90% nih.gov |

| Mechanochemical Barbier Reaction | Tolu-aldehyde* | Allyl bromide | Zinc | DMSO (LAG) | 99% organic-chemistry.org |

Tolu-aldehyde is used as a representative aromatic aldehyde in this high-yielding mechanochemical method.

Stereoselective and Enantioselective Synthesis of this compound

The synthesis of this compound can be refined to control the stereochemistry at the newly formed chiral center. This is of significant importance in the synthesis of complex molecules where specific stereoisomers are required.

Chiral Catalyst Systems in Asymmetric Allylation for this compound

Asymmetric catalysis provides a powerful tool for the enantioselective synthesis of chiral molecules like this compound. This is achieved by using a chiral catalyst that influences the stereochemical outcome of the reaction.

A highly effective method for the enantioselective allylation of aldehydes involves the use of a chiral catalyst system composed of Indium(III) triflate and a PYBOX (pyridine-bis(oxazoline)) ligand. nih.gov This chiral Lewis acid complex activates the aldehyde towards nucleophilic attack by an allylating agent, such as allyltributylstannane. The chiral environment created by the catalyst directs the approach of the nucleophile, leading to the preferential formation of one enantiomer of the product. This methodology has been successfully applied to a range of aldehydes, including aromatic ones, affording the corresponding homoallylic alcohols in good yields and with high levels of enantioselectivity. nih.gov For ketones, this catalyst system has also demonstrated moderate to high enantioselectivities. rsc.org

Table 4: Indium(III)-PYBOX Catalyzed Enantioselective Allylation of Aldehydes

| Aldehyde Type | Allylating Agent | Catalyst System | Enantiomeric Excess (ee) |

|---|

Brønsted Acid Catalyzed Allylboration Methodologies

The catalytic enantioselective allylation of aldehydes represents a powerful tool for the formation of carbon-carbon bonds with control over absolute stereochemistry. Chiral Brønsted acid catalysis, in particular, has emerged as a highly effective method for the synthesis of homoallylic alcohols. This approach often utilizes chiral phosphoric acids (CPAs) to activate allylboronate esters towards nucleophilic addition to aldehydes.

The reaction is highly general, with a broad substrate scope that includes aryl, heteroaryl, α,β-unsaturated, and aliphatic aldehydes. nih.gov For the synthesis of this compound, the relevant aldehyde precursor would be 3-phenylpropanal (B7769412). The Brønsted acid catalyst protonates the oxygen of the boronate ester, enhancing its reactivity. The chiral environment provided by the catalyst directs the facial selectivity of the addition of the allyl group to the aldehyde, leading to a high degree of enantioselectivity in the resulting homoallylic alcohol.

The efficiency and enantioselectivity of this reaction are influenced by factors such as the choice of catalyst, solvent, and temperature. For instance, the use of a (R)-TRIP-PA catalyst in toluene (B28343) has been shown to be effective for the asymmetric synthesis of homoallylic alcohols. nih.gov Lowering the reaction temperature can further enhance the enantiomeric excess (ee) of the product. nih.gov While a broad range of aldehydes have been successfully employed, sterically hindered aldehydes can sometimes present a challenge for traditional CPA-catalyzed allylborations. rsc.org

Below is a table summarizing representative results for the Brønsted acid-catalyzed allylboration of various aldehydes, which can serve as a reference for the expected outcome in the synthesis of this compound.

| Aldehyde Substrate | Catalyst | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

| Benzaldehyde | (R)-TRIP-PA (5 mol%) | Toluene | -30 | 95 | 98 |

| 4-Methoxybenzaldehyde | (R)-TRIP-PA (5 mol%) | Toluene | -30 | 96 | 98 |

| Cinnamaldehyde | (R)-TRIP-PA (5 mol%) | Toluene | -30 | 94 | 97 |

| Cyclohexanecarboxaldehyde | (R)-TRIP-PA (5 mol%) | Toluene | -30 | 90 | 96 |

| 3-Phenylpropanal | (R)-TRIP-PA (5 mol%) | Toluene | -30 | 92 | 95 |

Data is representative of typical results found in the literature for Brønsted acid-catalyzed allylborations.

Chiral Auxiliaries in Asymmetric Induction for this compound Derivatives

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been established, the auxiliary can be removed and ideally recycled. wikipedia.org This strategy is widely used in asymmetric synthesis to produce enantiomerically pure compounds.

In the context of synthesizing this compound, a chiral auxiliary could be attached to the 3-phenylpropanal precursor to direct the nucleophilic addition of an allyl group. For example, pseudoephedrine can be used as a chiral auxiliary by forming an amide with a carboxylic acid derivative. wikipedia.org The α-proton of the resulting carbonyl compound can be deprotonated to form a chiral enolate. The subsequent alkylation of this enolate is directed by the stereochemistry of the auxiliary.

Another common class of chiral auxiliaries are oxazolidinones, which can be acylated to form an imide. The substituents on the oxazolidinone ring block one face of the enolate, leading to a highly stereoselective alkylation or aldol (B89426) addition. wikipedia.org For the synthesis of this compound, an analogous strategy would involve the formation of a chiral enolate from a derivative of 3-phenylpropanoic acid, followed by allylation. Subsequent removal of the auxiliary would yield the desired chiral alcohol.

The choice of chiral auxiliary and reaction conditions is crucial for achieving high diastereoselectivity. The following table provides examples of common chiral auxiliaries and their typical applications in asymmetric synthesis.

| Chiral Auxiliary | Typical Application | Diastereomeric Excess (de, %) |

| Evans' Oxazolidinones | Aldol reactions, Alkylations | >95 |

| Pseudoephedrine | Alkylation of enolates | >90 |

| Camphorsultam | Michael additions, Claisen rearrangements | >90 |

| (S)-(-)-1-Phenylethylamine | Asymmetric transformations | Varies with reaction |

Data represents typical diastereoselectivities achieved with these auxiliaries in various reactions.

Diastereoselective Control in this compound Synthesis

Diastereoselective synthesis aims to control the formation of one diastereomer over others when a molecule with multiple stereocenters is created. In the synthesis of derivatives of this compound, diastereoselectivity becomes important when a substituted allylating agent is used, or when the aldehyde precursor itself contains a stereocenter.

For example, the reaction of 3-phenylpropanal with a crotylating agent (a substituted allyl reagent) can lead to the formation of two diastereomers, syn and anti. The stereochemical outcome of such reactions is often dependent on the geometry of the crotylating agent (E or Z) and the nature of the metal or metalloid to which it is attached. The addition of γ-substituted allylic halides to aldehydes and ketones can be highly stereoselective, producing homoallylic alcohols with excellent diastereocontrol. nih.gov

The facial selectivity of the attack on the prochiral aldehyde is controlled by steric and electronic factors, often rationalized by models such as the Felkin-Anh or Cram-chelation models. In the case of metal-mediated reactions, the Zimmerman-Traxler transition state model is often invoked to explain the observed diastereoselectivity. This model proposes a six-membered chair-like transition state where the substituents of both the aldehyde and the allylating agent occupy pseudo-equatorial positions to minimize steric strain.

The table below illustrates the effect of crotylating agent geometry on the diastereoselectivity of the addition to aldehydes.

| Aldehyde | Crotylating Agent | Metal/Metalloid | Diastereomeric Ratio (syn:anti) |

| Benzaldehyde | (E)-Crotylboronate | Boron | <5:95 |

| Benzaldehyde | (Z)-Crotylboronate | Boron | >95:5 |

| Acetaldehyde | (E)-Crotyltin | Tin | 10:90 |

| Acetaldehyde | (Z)-Crotyltin | Tin | 90:10 |

Data is representative of typical diastereoselectivities observed in crotylation reactions.

Metal-Mediated and Catalyzed Syntheses Involving this compound Precursors

Metal catalysis plays a pivotal role in modern organic synthesis, enabling a wide array of transformations with high efficiency and selectivity. The synthesis of this compound and its precursors can be achieved through various metal-mediated and catalyzed reactions, including those involving cobalt, titanium, and palladium.

Cobalt-Mediated Allylation Pathways to this compound

Cobalt complexes can catalyze a variety of organic transformations, including allylation reactions. While less common than other transition metals for this purpose, cobalt offers unique reactivity profiles. Cobalt-catalyzed C-H allylation of aromatic and heteroaromatic compounds with vinylaziridines has been described, proceeding through C-H activation, double bond insertion, and β-nitrogen elimination.

In a hypothetical synthesis of this compound, a cobalt catalyst could potentially mediate the addition of an allyl group to 3-phenylpropanal. The mechanism would likely involve the formation of an allyl-cobalt species, which would then act as the nucleophile. The specific ligands on the cobalt center would be crucial in controlling the reactivity and selectivity of the reaction.

Titanium-Mediated Carbometallation in this compound Chemistry

Titanium-mediated reactions are well-established for the formation of carbon-carbon bonds. Titanium tetrachloride, for example, is a versatile Lewis acid that can mediate a variety of transformations. rsc.org In the context of this compound synthesis, a titanium-mediated process could involve the carbometallation of an alkyne or alkene precursor.

For instance, a titanacyclopropane intermediate, formed in situ from Ti(OiPr)₄ and a Grignard reagent, can undergo insertion reactions with carbon dioxide and aldehydes to produce substituted lactones. rsc.org A related strategy could potentially be adapted to form the carbon skeleton of this compound. Furthermore, chiral titanocene (B72419) complexes have been used for the diastereoselective synthesis of homoallylic alcohols from the addition of chiral allyltitanocenes to aldehydes.

Palladium-Catalyzed Intramolecular Transformations of Hexenol Substrates

Palladium catalysis is a cornerstone of modern organic synthesis, with wide-ranging applications in cross-coupling and cyclization reactions. divyarasayan.org Palladium-catalyzed intramolecular reactions are particularly powerful for the construction of cyclic molecules. divyarasayan.org

While the direct synthesis of the acyclic this compound is not an intramolecular transformation, palladium catalysis could be employed in subsequent reactions of this molecule. For instance, a derivative of this compound could undergo a palladium-catalyzed intramolecular cyclization, such as an aza-Wacker-type reaction, to form nitrogen-containing heterocyclic structures. nih.gov The outcome of such cyclizations, particularly the ring size, is often governed by factors such as the nature of the nucleophile and the reaction conditions, with 5-exo-trig cyclizations often being favored. divyarasayan.org Palladium-catalyzed cascade reactions, involving an intramolecular cyclization followed by another bond-forming event, can lead to the rapid assembly of complex molecular architectures. nih.gov

Chemical Transformations and Reactivity of 1 Phenylhex 5 En 3 Ol

Derivatization Strategies and Functional Group Interconversions of 1-Phenylhex-5-en-3-ol

The hydroxyl group of this compound is a primary site for derivatization, enabling its conversion into other functional groups and the synthesis of more complex molecules.

Formation of Vinylaziridine Intermediates from Amino Alcohol Analogs

While the direct conversion of this compound to a vinylaziridine is not a direct transformation, an amino alcohol analog, specifically 3-amino-1-phenylhex-5-en-1-ol, can theoretically serve as a precursor to a vinylaziridine. The synthesis of aziridines from vicinal amino alcohols is a well-established transformation in organic chemistry, often referred to as the Wenker synthesis or related methods.

The general approach involves the conversion of the hydroxyl group into a good leaving group, followed by an intramolecular nucleophilic attack by the adjacent amino group. A common method is the esterification of the amino alcohol with sulfuric acid to form a sulfate ester intermediate. Subsequent treatment with a base facilitates the ring closure to the aziridine.

For an amino analog of this compound, the process would proceed as follows:

Esterification: The amino alcohol is treated with a sulfating agent, such as chlorosulfonic acid, to form the corresponding amino sulfate.

Cyclization: The addition of a base, like sodium hydroxide, deprotonates the amino group, which then acts as an intramolecular nucleophile, displacing the sulfate to form the three-membered aziridine ring. Given the presence of the vinyl group, the resulting product would be a vinylaziridine.

This methodology provides a pathway to synthetically valuable vinylaziridines, which are versatile intermediates for the synthesis of various nitrogen-containing compounds.

Synthesis of N-Phenyl-N-(1-phenylhex-5-en-1-yl)acetamides and Related Structures

A versatile and efficient synthesis for N-phenyl-N-(1-phenylhex-5-en-1-yl)acetamides has been developed, starting from N-butenylamine precursors which can be derived from this compound. scielo.org.coscielo.org.co This transformation is achieved through N-acetylation using acetic anhydride, which serves as both the reagent and the solvent. scielo.org.coscielo.org.co

The reaction is typically carried out under reflux conditions (140 °C) for 4-6 hours, leading to the desired acetamides in good to excellent yields (66-92%). scielo.org.co This method aligns with principles of green chemistry by utilizing the reagent as the solvent, thus minimizing waste. The progress of the reaction can be monitored by thin-layer chromatography (TLC) and gas chromatography (GC). scielo.org.co

The successful acetylation is confirmed by the disappearance of N-H stretching and flexion bands in the infrared (IR) spectra of the products. scielo.org.co A series of substituted N-phenyl-N-(1-phenylhex-5-en-1-yl)acetamides have been synthesized using this methodology, with their structures confirmed by IR and Gas Chromatography-Mass Spectrometry (GC-MS). scielo.org.coscielo.org.co

Table 1: Synthesis of Substituted N-Phenyl-N-(1-phenylhex-5-en-1-yl)acetamides Data sourced from Acelas et al., 2013. scielo.org.co

| Entry | R Group | Product | Yield (%) |

| 1 | H | N-phenyl-N-(1-phenylhex-5-en-1-yl)acetamide | 85 |

| 2 | 4-CH₃ | N-(4-methylphenyl)-N-(1-phenylhex-5-en-1-yl)acetamide | 88 |

| 3 | 4-OCH₃ | N-(4-methoxyphenyl)-N-(1-phenylhex-5-en-1-yl)acetamide | 92 |

| 4 | 4-Cl | N-(4-chlorophenyl)-N-(1-phenylhex-5-en-1-yl)acetamide | 82 |

| 5 | 4-F | N-(4-fluorophenyl)-N-(1-phenylhex-5-en-1-yl)acetamide | 84 |

| 6 | 2-CH₃ | N-(2-methylphenyl)-N-(1-phenylhex-5-en-1-yl)acetamide | 66 |

Preparation of Sulfate Esters from this compound Derivatives

The conversion of an alcohol to a sulfate ester is a fundamental transformation that enhances the leaving group ability of the hydroxyl moiety, opening up pathways for subsequent nucleophilic substitution reactions. For a secondary alcohol like this compound, several methods are available for this conversion.

One of the most common methods involves the use of a sulfur trioxide-amine complex, such as sulfur trioxide-pyridine or sulfur trioxide-trimethylamine. researchgate.net This approach is generally mild and effective for a wide range of alcohols, including secondary alcohols. The reaction proceeds by the alcohol attacking the sulfur atom of the SO₃ complex, followed by proton transfer to yield the sulfate ester.

Another established method involves reacting the alcohol with sulfuric acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC). nih.gov This method facilitates the esterification under mild conditions. More recently, methods utilizing boron esters have been developed. In this process, the alcohol is first converted to a boron ester by reacting with boric acid. Subsequent acidolysis with sulfuric acid yields the desired monoalkyl sulfate ester. google.com

These methods provide reliable routes to sulfate esters from secondary alcohols, which can then be used in further synthetic applications. researchgate.netgoogle.comgoogle.com

Cyclization Reactions and Annulation Strategies Involving this compound as a Precursor

The presence of both a hydroxyl group and a terminal alkene in this compound makes it an ideal precursor for various cyclization reactions to form heterocyclic structures.

Prins Cyclization for Tetrahydropyran-4-one Synthesis

The Prins cyclization is a powerful acid-catalyzed reaction between a homoallylic alcohol and a carbonyl compound, typically an aldehyde, to form a tetrahydropyran ring system. beilstein-journals.orgnih.govmdpi.comacs.org The reaction proceeds through the formation of an oxocarbenium ion intermediate, which is then attacked intramolecularly by the alkene. beilstein-journals.orgnih.govbeilstein-journals.org

For a substrate like this compound, reaction with an aldehyde in the presence of a Lewis or Brønsted acid would initiate the cyclization. The nature of the aryl group can influence the reaction, with electron-rich aromatic rings sometimes leading to side reactions like oxonia-Cope rearrangement, which can affect the stereochemical outcome and yield. nih.govbeilstein-journals.org

A variation of this reaction, the silyl-enol ether Prins cyclization, provides a direct route to tetrahydropyran-4-ones. In this strategy, a hydroxy-substituted silyl enol ether, which can be derived from a precursor like this compound, cyclizes upon reaction with an aldehyde. The silyl enol ether moiety acts as the terminating nucleophile, directly yielding the tetrahydropyran-4-one core.

This reaction is tolerant of a variety of functional groups and allows for the diastereoselective synthesis of cis-2,6-disubstituted tetrahydropyran-4-ones.

Organic Dye Photocatalyzed Cyclization-Alkynylation Cascade for Lactone and Lactam Formation

A modern and efficient method for the synthesis of functionalized γ-lactones and γ-lactams from homoallylic alcohols involves an organic dye-photocatalyzed lactonization–alkynylation cascade. This reaction utilizes ethynylbenziodoxolone (EBX) reagents and provides access to valuable heterocyclic structures through the formation of two new carbon-carbon bonds.

The reaction is initiated by converting the homoallylic alcohol, such as this compound, into a cesium oxalate derivative. Under visible light irradiation in the presence of an organic dye photocatalyst (e.g., 4CzIPN), an alkoxycarbonyl radical is generated. This radical undergoes a 5-exo-trig cyclization onto the terminal alkene. The resulting alkyl radical is then trapped by the EBX reagent, introducing an alkyne functionality.

This method is applicable to primary, secondary, and tertiary homoallylic alcohols, as well as primary homoallylic amines, leading to the formation of spirolactones, fused and bridged bicyclic lactones, and lactams. The reaction proceeds under mild conditions with high functional group tolerance.

Table 2: Examples of Photocatalyzed Lactonization-Alkynylation Data representative of the scope of the reaction described by Cavalli & Waser, 2024.

| Substrate Type | Product Type | Yield Range (%) |

| Tertiary Homoallylic Alcohol | Spirolactone | 50-86 |

| Secondary Homoallylic Alcohol | Substituted Lactone | 62-70 |

| Primary Homoallylic Amine | Substituted Lactam | 51-72 |

Radical Cyclizations Initiated from this compound Scaffolds

While direct studies on the radical cyclization of this compound are not extensively documented, the well-established principles of radical chemistry allow for predictions of its behavior based on analogous systems. The presence of a terminal alkene and a hydroxyl group offers pathways for intramolecular cyclization upon the generation of a radical species.

One potential approach involves the generation of an oxygen-centered radical from the hydroxyl group. This can be achieved using reagents like manganese(III) acetate. The subsequent 5-exo-trig cyclization of this alkoxyl radical onto the terminal double bond would lead to the formation of a five-membered tetrahydrofuran ring system. The stereochemical outcome of such cyclizations is often influenced by the transition state geometry, which seeks to minimize steric interactions.

Alternatively, radical-promoting reagents can initiate cyclization at other positions. For instance, titanocene(III) complexes are known to catalyze the reductive opening of epoxides to generate β-titanoxyl radicals, which can then undergo intramolecular cyclization onto unsaturated moieties. While this would require prior modification of this compound to an epoxide, it represents a viable strategy for forming cyclic structures from this scaffold.

The general mechanism for such intramolecular radical cyclizations typically involves initiation to form a radical, a cyclization step to form a new ring and a second radical, and a termination step, often through hydrogen atom abstraction or oxidation. The regioselectivity of the cyclization (5-exo vs. 6-endo) is a key consideration, with the formation of five-membered rings often being kinetically favored according to Baldwin's rules.

Stereochemical Dynamics: Isomerization and Racemization Pathways of this compound

The stereocenter at the C-3 position of this compound is susceptible to changes under certain reaction conditions, leading to racemization. Furthermore, the terminal double bond can be selectively isomerized to a more thermodynamically stable internal position.

Selective Isomerization of Terminal Alkenes to Internal Isomers of this compound

The terminal double bond in this compound can be selectively isomerized to form more thermodynamically stable internal alkenes. A particularly effective method for this transformation is the use of the Lewis acidic borane, tris(pentafluorophenyl)borane (B(C₆F₅)₃), as a catalyst. bath.ac.uknih.gov This transition-metal-free approach offers high selectivity for the E-isomer of the resulting internal alkene. bath.ac.uk

While specific studies on this compound are not detailed, the general applicability of this methodology to a wide range of terminal alkenes suggests its utility for this substrate. bath.ac.uk The reaction typically proceeds under thermal conditions in a suitable solvent like toluene (B28343). The proposed mechanism for the B(C₆F₅)₃-catalyzed isomerization can involve pathways such as hydride abstraction, 1,2-hydride shifts, or 1,3-hydride shifts. bath.ac.uk

This selective isomerization is a valuable tool for modifying the structure of this compound, providing access to its internal alkene isomers which may possess different chemical and physical properties.

Spectroscopic and Computational Investigations of 1 Phenylhex 5 En 3 Ol

Advanced Spectroscopic Characterization Methodologies for 1-Phenylhex-5-en-3-ol

Spectroscopic methods are indispensable for confirming the identity, purity, and structure of organic compounds. For this compound, a combination of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy allows for a comprehensive analysis of its molecular framework.

NMR spectroscopy is a premier technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon skeleton, proton environments, and their connectivity.

The ¹H NMR spectrum of this compound provides a distinct fingerprint of its proton environments. The aromatic protons of the phenyl group typically appear as a multiplet in the downfield region, approximately between δ 7.12 and 7.51 ppm. academie-sciences.fr The vinyl protons of the allyl group exhibit characteristic signals, with the internal proton appearing as a multiplet between δ 5.75 and 6.00 ppm, and the terminal protons resonating as a multiplet between δ 5.08 and 5.33 ppm. academie-sciences.fr The methine proton attached to the hydroxyl-bearing carbon (CH-OH) is observed as a multiplet around δ 3.64-3.87 ppm. academie-sciences.fr The remaining methylene (B1212753) protons on the aliphatic chain produce signals in the upfield region of the spectrum.

Analysis of derivatives, such as 5-chloro-1-phenylhex-5-en-3-ol and 4,4-difluoro-1-phenylhex-5-en-3-ol, shows predictable shifts in proton signals due to the electronic effects of the substituent groups. For instance, the introduction of fluorine atoms in the 4-position significantly alters the signals of adjacent protons. amazonaws.com

Table 1: ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ ppm) | Multiplicity |

|---|---|---|

| Phenyl (C₆H₅) | 7.12 - 7.51 | m |

| Vinyl (-CH=CH₂) | 5.76 - 6.00 | m |

| Vinyl (=CH₂) | 5.08 - 5.33 | m |

| Carbinol (-CHOH) | 3.64 - 3.87 | m |

| Aliphatic (-CH₂-) | Varies (upfield region) | m |

Note: Data recorded in CDCl₃. academie-sciences.fr m denotes multiplet.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon backbone of the molecule. For a related derivative, 1-phenyl-but-3-en-1-ol, the aromatic carbons resonate in the δ 125.8-143.8 ppm range. academie-sciences.fr The vinyl carbons show distinct signals, with the internal carbon at approximately δ 134.4 ppm and the terminal carbon at δ 118.5 ppm. academie-sciences.fr The carbon atom bonded to the hydroxyl group (C-OH) typically appears around δ 73.3 ppm. academie-sciences.fr The aliphatic carbons are found in the upfield region of the spectrum.

In derivatives like 4,4-difluoro-1-phenylhexan-3-ol, the carbon signals are significantly influenced by the fluorine atoms, exhibiting splitting patterns (e.g., triplets) due to C-F coupling and substantial shifts in their resonance frequencies. amazonaws.com For example, the C4 carbon in this derivative appears as a triplet at δ 124.4 ppm with a large coupling constant (J = 244.5 Hz). amazonaws.com

Table 2: Representative ¹³C NMR Spectral Data for a Homoallylic Alcohol (1-Phenyl-but-3-en-1-ol)

| Carbon Assignment | Chemical Shift (δ ppm) |

|---|---|

| Aromatic (C-ipso) | 143.8 |

| Vinylic (-CH=) | 134.4 |

| Aromatic (C-H) | 128.4, 127.5, 125.8 |

| Vinylic (=CH₂) | 118.5 |

| Carbinol (-CHOH) | 73.3 |

| Aliphatic (-CH₂-) | 43.8 |

Note: Data for the closely related structure 1-Phenyl-but-3-en-1-ol in CDCl₃. academie-sciences.fr

While 1D NMR spectra are powerful for structural elucidation, two-dimensional (2D) NMR techniques are often essential for unambiguous stereochemical assignments and detailed conformational analysis. scholaris.ca Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity between protons, between protons and directly attached carbons, and between protons and carbons over multiple bonds, respectively. These methods are crucial for assigning the relative stereochemistry of the chiral centers in molecules like this compound and its derivatives, which is fundamental to understanding their biological activity and chemical reactivity. scholaris.ca

Infrared (FTIR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The FTIR spectrum of this compound exhibits characteristic absorption bands that confirm its structure. academie-sciences.fr A broad band in the region of 3367 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group. academie-sciences.fr Absorptions corresponding to C-H stretching of the aromatic ring and the aliphatic chain are observed around 3064 cm⁻¹ and 2931 cm⁻¹, respectively. academie-sciences.fr The presence of the carbon-carbon double bond (C=C) of the allyl group is confirmed by a stretching vibration band near 1632 cm⁻¹. academie-sciences.fr

Table 3: Key FTIR Absorption Bands for this compound

| Vibrational Mode | Frequency (cm⁻¹) |

|---|---|

| O-H Stretch (Alcohol) | ~3367 |

| C-H Stretch (Aromatic) | ~3064 |

| C-H Stretch (Aliphatic) | ~2931 |

| C=C Stretch (Alkene) | ~1632 |

Data from reference academie-sciences.fr

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Theoretical and Computational Chemistry Studies of this compound

Computational chemistry offers profound insights into the molecular properties and conformational preferences of molecules that can be challenging to determine experimentally. Methods such as Density Functional Theory (DFT) are used to calculate the lowest energy conformations of molecules. For chiral compounds like this compound, computational studies can elucidate the three-dimensional structures of different stereoisomers and predict their relative stabilities. rsc.org

These theoretical models can also be used to predict spectroscopic properties, such as NMR chemical shifts. By comparing calculated spectra with experimental data, researchers can validate the proposed structures and gain a deeper understanding of the electronic environment within the molecule. Such computational analyses are invaluable for rationalizing the outcomes of stereoselective reactions and for designing new derivatives with specific desired properties. rsc.org

Strategic Applications and Future Perspectives in 1 Phenylhex 5 En 3 Ol Chemistry

1-Phenylhex-5-en-3-ol as a Versatile Building Block in Complex Molecule Synthesis

The strategic positioning of multiple functional groups within this compound allows for a variety of intramolecular and intermolecular reactions, making it a powerful precursor for diverse and complex molecular scaffolds.

Spirocyclic frameworks are prevalent in a multitude of natural products and pharmacologically active compounds. The homoallylic alcohol moiety in this compound is particularly well-suited for the construction of spirocyclic ethers through acid-catalyzed intramolecular cyclization reactions, such as the Prins cyclization. nih.govresearchgate.net In a typical transformation, the hydroxyl group can be activated by a Lewis acid, followed by an intramolecular attack of the terminal alkene onto the resulting carbocation or oxocarbenium ion intermediate.

For instance, the reaction of this compound with a suitable carbonyl compound, such as an isatin (B1672199) derivative, under Lewis acidic conditions can initiate a Prins-type cyclization. This process can lead to the formation of highly functionalized spirooxindole pyrans. nih.gov The stereochemical outcome of such reactions is often influenced by the reaction conditions and the nature of the substituents on both the this compound backbone and the carbonyl partner. The phenyl group in this compound can play a crucial role in directing the stereoselectivity of the cyclization through steric and electronic effects.

Table 1: Representative Prins Cyclization for Spirocycle Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Product Type |

|---|---|---|---|

| This compound | Isatin Derivative | Lewis Acid (e.g., TMSOTf) | Spirooxindole Pyran |

Lactones and lactams are core structural motifs in a vast array of biologically active compounds. This compound serves as an excellent precursor for the synthesis of functionalized γ- and δ-lactones. Oxidative cyclization of the terminal double bond and the alcohol can lead to the formation of a lactone ring. For example, treatment with reagents that facilitate both oxidation and cyclization can yield a γ-lactone bearing a phenyl-ethyl substituent.

Furthermore, derivatization of the hydroxyl group to an amine, followed by intramolecular cyclization strategies, opens pathways to substituted lactams. A modular, three-step strategy can be envisioned where this compound is first converted to the corresponding amine. Subsequent acylation and a photochemical silane-mediated radical alkylation and intramolecular cyclization cascade could yield functionalized γ-lactams. chemrxiv.orgresearchgate.net

Table 2: Potential Lactone and Lactam Synthesis from this compound

| Starting Material Derivative | Key Transformation | Product |

|---|---|---|

| This compound | Oxidative Cyclization | Functionalized γ-Lactone |

| Amino-analog of this compound | Acylation, Photochemical Cyclization | Functionalized γ-Lactam |

The chiral nature of this compound, when synthesized in an enantiomerically pure form, makes it a valuable chiral building block for the total synthesis of natural products. nih.govnih.gov Its structure contains a stereogenic center and two reactive handles (the alcohol and the alkene) that can be elaborated into more complex functionalities. Many natural products contain phenyl groups and oxygenated, chiral carbon chains, making fragments derived from this compound highly desirable.

For example, the phenyl-ethyl-alcohol portion of the molecule could be incorporated into the backbone of polyketide natural products or alkaloids. The terminal alkene provides a site for various transformations such as epoxidation, dihydroxylation, or metathesis to extend the carbon chain or introduce new functional groups, which are key steps in the assembly of complex natural product skeletons.

Advancements in Catalytic Systems for this compound Transformations

Recent advancements in catalysis offer powerful tools for the selective transformation of this compound. Transition metal catalysis, organocatalysis, and biocatalysis can all be employed to achieve high levels of chemo-, regio-, and stereoselectivity.

Palladium-catalyzed reactions, for instance, can be utilized for the functionalization of the terminal alkene. consensus.app Aerobic oxidative methods can convert the terminal olefin into unsaturated alcohols or polyalcohols. consensus.app Asymmetric hydrogenation of the double bond can be achieved with high enantioselectivity using chiral transition metal complexes, such as those based on rhodium or iridium with chiral phosphine (B1218219) ligands. Furthermore, catalytic asymmetric synthesis of chiral allylic phenyl ethers from similar (E)-allylic alcohols has been demonstrated using palladium complexes. nih.gov

Current Challenges and Future Opportunities in Stereocontrolled Synthesis of this compound and its Analogs

A significant challenge in the application of this compound lies in its stereocontrolled synthesis. The development of efficient and highly stereoselective methods to access both enantiomers of this alcohol is crucial for its use as a chiral building block. Catalytic asymmetric reduction of the corresponding ketone, 1-phenylhex-5-en-3-one nih.gov, is a promising approach. ru.nl Chiral catalysts, such as those based on ruthenium or rhodium with chiral ligands, can facilitate the enantioselective hydrogenation of the ketone to the desired alcohol.

Future opportunities in this area include the development of novel catalyst systems with improved activity and selectivity, as well as the exploration of biocatalytic methods using enzymes like ketoreductases, which can offer excellent stereocontrol under mild reaction conditions. The ability to tune the catalyst to produce either the (R) or (S) enantiomer from the same starting material is a key goal. chemspider.com

Prospective Research Directions for Derivatization and Functionalization of this compound

The future of this compound chemistry lies in the exploration of novel derivatization and functionalization strategies to expand its synthetic utility. The hydroxyl group serves as a key site for derivatization, allowing for the introduction of a wide range of functional groups through esterification, etherification, or conversion to amines or azides.

The terminal alkene is another versatile handle for functionalization. Prospective research directions include:

Multi-site Programmable Functionalization : Developing catalytic systems that allow for the selective functionalization of either the double bond or the allylic position, providing access to a wider range of derivatives from a single starting material. consensus.app

Click Chemistry : Introduction of azide (B81097) or alkyne functionalities to the molecule would enable its use in click chemistry reactions for the construction of complex molecules and bioconjugates.

Polymerization : The vinyl group allows for the potential use of this compound as a monomer in polymerization reactions to create novel polymers with tailored properties.

The continued development of innovative synthetic methodologies will undoubtedly unlock the full potential of this compound as a versatile platform for the synthesis of complex and valuable molecules.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.